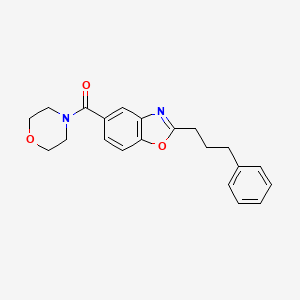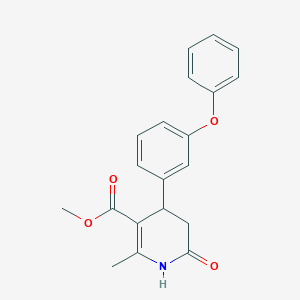
5-(4-morpholinylcarbonyl)-2-(3-phenylpropyl)-1,3-benzoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-morpholinylcarbonyl)-2-(3-phenylpropyl)-1,3-benzoxazole, commonly known as PHCCC, is a synthetic compound that has been extensively studied for its potential use in the treatment of various neurological disorders. PHCCC is a positive allosteric modulator of metabotropic glutamate receptor 4 (mGluR4), which is involved in the regulation of neurotransmitter release in the brain.
作用機序
PHCCC acts as a positive allosteric modulator of 5-(4-morpholinylcarbonyl)-2-(3-phenylpropyl)-1,3-benzoxazole, which is a G protein-coupled receptor that is primarily expressed in the brain. When 5-(4-morpholinylcarbonyl)-2-(3-phenylpropyl)-1,3-benzoxazole is activated by glutamate, it inhibits the release of neurotransmitters such as dopamine and GABA. PHCCC enhances the activity of 5-(4-morpholinylcarbonyl)-2-(3-phenylpropyl)-1,3-benzoxazole by binding to a site on the receptor that is distinct from the glutamate binding site. This results in an increase in the inhibitory effect of 5-(4-morpholinylcarbonyl)-2-(3-phenylpropyl)-1,3-benzoxazole on neurotransmitter release.
Biochemical and physiological effects:
PHCCC has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the striatum, which is a key brain region involved in the regulation of movement and reward. PHCCC has also been shown to reduce the release of GABA in the hippocampus, which is involved in the regulation of learning and memory. In addition, PHCCC has been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using PHCCC in lab experiments is that it is a highly selective and potent modulator of 5-(4-morpholinylcarbonyl)-2-(3-phenylpropyl)-1,3-benzoxazole. This allows researchers to study the specific effects of 5-(4-morpholinylcarbonyl)-2-(3-phenylpropyl)-1,3-benzoxazole activation without the potential confounding effects of other neurotransmitter systems. However, one limitation of using PHCCC in lab experiments is that it is a synthetic compound that may not accurately reflect the physiological effects of endogenous 5-(4-morpholinylcarbonyl)-2-(3-phenylpropyl)-1,3-benzoxazole activation.
将来の方向性
There are a number of future directions for research on PHCCC. One area of interest is the potential use of PHCCC in the treatment of Parkinson's disease. PHCCC has been shown to improve motor function in animal models of Parkinson's disease, and further research is needed to determine its potential therapeutic value in humans. Another area of interest is the potential use of PHCCC in the treatment of anxiety and depression. PHCCC has been shown to have anxiolytic and antidepressant effects in animal models, and further research is needed to determine its potential therapeutic value in humans. Finally, further research is needed to determine the long-term safety and efficacy of PHCCC in humans.
合成法
PHCCC is synthesized by reacting 2-(3-phenylpropyl)-1,3-benzoxazole with morpholine-4-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by column chromatography or recrystallization.
科学的研究の応用
PHCCC has been studied for its potential use in the treatment of various neurological disorders such as Parkinson's disease, schizophrenia, and anxiety. It has been shown to enhance the activity of 5-(4-morpholinylcarbonyl)-2-(3-phenylpropyl)-1,3-benzoxazole, which is involved in the regulation of dopamine release in the brain. PHCCC has also been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
特性
IUPAC Name |
morpholin-4-yl-[2-(3-phenylpropyl)-1,3-benzoxazol-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c24-21(23-11-13-25-14-12-23)17-9-10-19-18(15-17)22-20(26-19)8-4-7-16-5-2-1-3-6-16/h1-3,5-6,9-10,15H,4,7-8,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LELUUKNEECJHFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC3=C(C=C2)OC(=N3)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholin-4-yl-[2-(3-phenylpropyl)-1,3-benzoxazol-5-yl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(4-chloro-2-nitrophenyl)amino]-1-methylethyl}-4-(dimethylamino)-2-methoxy-5-nitrobenzamide](/img/structure/B5129397.png)


![N,N'-(3,3'-dimethyl-4,4'-biphenyldiyl)bis[2-(4-methoxyphenyl)acetamide]](/img/structure/B5129434.png)
![N-(3-fluorophenyl)-N'-{1-[1-(2-methyl-3-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B5129436.png)
![2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B5129437.png)

![N-[2-(2-methoxyphenoxy)ethyl]-4-phenoxybenzamide](/img/structure/B5129451.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}nicotinamide 1-oxide](/img/structure/B5129463.png)
![1-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene](/img/structure/B5129474.png)

![N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5129483.png)

